molecular formula C14H10FNO B1610156 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile CAS No. 220583-40-4

4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile

Cat. No.: B1610156
CAS No.: 220583-40-4
M. Wt: 227.23 g/mol
InChI Key: VLJOTZAUMWJXDO-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile is an organic compound characterized by the presence of a fluorophenyl group, a hydroxymethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile typically involves the reaction of 4-fluorobenzaldehyde with benzonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the hydroxymethyl and nitrile groups contribute to its overall reactivity and stability. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)(hydroxy)methyl]benzonitrile
  • 4-[(4-Bromophenyl)(hydroxy)methyl]benzonitrile
  • 4-[(4-Methylphenyl)(hydroxy)methyl]benzonitrile

Uniqueness

4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its chemical stability. This fluorine substitution often results in improved pharmacokinetic properties, making it a valuable compound in drug development .

Properties

IUPAC Name

4-[(4-fluorophenyl)-hydroxymethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8,14,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJOTZAUMWJXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457987
Record name 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220583-40-4
Record name 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.00 g (28.57 mmol) of 4-fluorobromobenzene were dissolved in 100 ml tetrahydrofuran at −78° C. Addition of 21.4 ml (34.29 mmol) of a 1.6N solution of n-butyllithium in hexane was followed by stirring for 15 min and then dropwise addition of 4.50 g (34.29 mmol) of 4-cyanobenzaldehyde dissolved in 30 ml of tetrahydrofuran. The mixture was stirred at −78° C. for 1 h, warmed to RT and then stirred for 1 h. The reaction solution was mixed with water and ethyl acetate and the phases were separated. The aqueous phase was extracted three times with ethyl acetate, and the combined organic phases were washed with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the solid was filtered. The solvents were removed in vacuo and the crude product was purified by preparative HPLC (mobile phase: acetonitrile/water gradient). Acetonitrile was removed from the product-containing fractions in a rotary evaporator, and the aqueous residue was extracted with dichloromethane. Removal of the solvent resulted in 2.37 g (36% of theory) of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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